molecular formula C8H7NO B1214540 4-(Hydroxymethyl)benzonitrile CAS No. 874-89-5

4-(Hydroxymethyl)benzonitrile

Cat. No. B1214540
Key on ui cas rn: 874-89-5
M. Wt: 133.15 g/mol
InChI Key: XAASLEJRGFPHEV-UHFFFAOYSA-N
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Patent
US07736911B2

Procedure details

The chemical synthesis of PTP probes I and II involved synthesizing a common intermediate 10 in a 7-step procedure (Scheme 1) and its subsequent coupling with the biotin-NHS ester analogues, followed by the deprotection of the phosphonate diethyl ester (Scheme 2). Thus, 4-cyanobenzyl bromide 3 was hydrolyzed in the presence of barium carbonate to produce 4-cyanobenzyl alcohol 4, which was subsequently reduced with lithium aluminum hydride under strict argon atmosphere to yield 4-hydroxymethyl-benzyl-ammonium chloride 5, upon acidic aqueous extraction (17). The amine functionality of 5 was then first masked by t-butyl carbamate to render (4-hydroxymethyl-benzyl)carbamic acid tert-butyl ester 6 (Far et al., 2002). Corey oxidation (Corey & Suggs, 1975) with pyridinium chlorochromate/sodium acetate gave the reactive aldehyde 7. The condensation of 7 with diethyl phosphite in the presence of triethylamine produced {[4-(tert-butoxycarbonylamino-methyl)-phenyl]-hydroxy-methyl}-phosphonic acid diethyl ester 8 as a racemic mixture. This racemic mixture of 8 was used as such in the following step of the synthesis. Bromination of the secondary alcohol, 8, to yield 9 was achieved using dibromotriphenyl phosphorane in pyridine (Gaida, 1990). Finally, deprotection of t-butyloxycarbonyl with neat trifluoroacetic acid gave [(4-aminomethyl-phenyl)-bromo-methyl]-phosphonic acid diethyl ester (10). The coupling of 10 with (+) biotin N-hydroxysuccinimide ester (for I) and (+) biotinamidohexanoic acid N-hydroxysuccinimide ester (for II) in DMF gave 11 and 12 respectively. The phosphonate diesters (11 & 12) were deprotected with bromotrimethylsilane in DMF to yield I and II (McKenna et al., 1977).
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
biotin-NHS ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OP([CH:9]([C:11]1[CH:16]=[CH:15][C:14]([CH2:17][NH2:18])=[CH:13][CH:12]=1)Br)(=O)OCC)C.C([O:21]P(=O)OCC)C.C(C1C=CC(CBr)=CC=1)#N.C(=O)([O-])[O-].[Ba+2]>>[C:17]([C:14]1[CH:15]=[CH:16][C:11]([CH2:9][OH:21])=[CH:12][CH:13]=1)#[N:18] |f:3.4|

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(Br)C1=CC=C(C=C1)CN
Name
biotin-NHS ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(CBr)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ba+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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